molecular formula C13H10BrNO B1532185 2-(2-Bromobenzoyl)-6-methylpyridine CAS No. 1187169-94-3

2-(2-Bromobenzoyl)-6-methylpyridine

Cat. No.: B1532185
CAS No.: 1187169-94-3
M. Wt: 276.13 g/mol
InChI Key: AZBQUGLXXLEWPJ-UHFFFAOYSA-N
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Description

2-(2-Bromobenzoyl)-6-methylpyridine is an organic compound that belongs to the class of aromatic ketones It features a bromobenzoyl group attached to a pyridine ring, which is further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromobenzoyl)-6-methylpyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromobenzoyl chloride and 6-methylpyridine.

    Reaction: The 2-bromobenzoyl chloride is reacted with 6-methylpyridine in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.

    Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromobenzoyl)-6-methylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, bases like triethylamine, solvents like dichloromethane.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts, bases like potassium carbonate, solvents like toluene or dimethylformamide.

Major Products

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Coupling: Complex aromatic compounds.

Scientific Research Applications

2-(2-Bromobenzoyl)-6-methylpyridine has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Material Science: Used in the synthesis of materials with specific electronic or optical properties.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 2-(2-Bromobenzoyl)-6-methylpyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The bromobenzoyl group can facilitate binding to these targets, while the pyridine ring can enhance the compound’s stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Bromobenzoyl)pyridine: Lacks the methyl group, which can affect its reactivity and applications.

    2-(2-Chlorobenzoyl)-6-methylpyridine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    2-(2-Bromobenzoyl)-4-methylpyridine: Methyl group positioned differently, affecting its chemical behavior.

Uniqueness

2-(2-Bromobenzoyl)-6-methylpyridine is unique due to the specific positioning of the bromobenzoyl and methyl groups, which can influence its reactivity and potential applications. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

(2-bromophenyl)-(6-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO/c1-9-5-4-8-12(15-9)13(16)10-6-2-3-7-11(10)14/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBQUGLXXLEWPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701248004
Record name (2-Bromophenyl)(6-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701248004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187169-94-3
Record name (2-Bromophenyl)(6-methyl-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187169-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Bromophenyl)(6-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701248004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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